![molecular formula C17H14ClN5O2S2 B2685357 N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-79-8](/img/structure/B2685357.png)
N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
“N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C17H14ClN5O2S2. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” includes a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is 419.9. Other physical and chemical properties are not specified in the retrieved papers.
Scientific Research Applications
Molecular Structure and Interactions
Research on similar structures, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamides, has focused on their molecular configuration and intermolecular interactions. These compounds are noted for their 'V' shaped molecular structure and the generation of 3-D arrays via various intermolecular hydrogen bonds and π interactions, indicating their potential in forming stable molecular complexes (Boechat et al., 2011).
Anticancer Activity
Several derivatives of the thiadiazole-containing phenyl urea have been synthesized and evaluated for their anticancer activity. A study on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives highlighted their potential as antiproliferative agents against human cancer cell lines, with specific compounds exhibiting significant cytotoxic effects and inducing apoptosis in cancer cells (Toolabi et al., 2022).
Synthesis and Antibacterial Activity
Research into the synthesis and antibacterial activity of related compounds, such as 4-oxo-thiazolidines and 2-oxo-azetidines, has shown that these derivatives possess moderate to good activity against both gram-positive and gram-negative bacteria. The structural and physicochemical parameters of these compounds have been analyzed to understand their antibacterial efficacy (Desai et al., 2008).
Molecular Docking and Pharmacological Evaluation
Further studies include the molecular docking and pharmacological evaluation of thiadiazole derivatives, focusing on their interaction with biological targets and potential as drug candidates. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been explored as glutaminase inhibitors, showing promise in attenuating the growth of certain human lymphoma cells (Shukla et al., 2012).
Future Directions
The future directions for research on “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” could include further exploration of its biological activities and potential applications in medicine or agriculture. Given the wide range of activities exhibited by similar compounds, there may be potential for the development of new drugs or pesticides .
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The interaction of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It is suggested that the compound could be an activator of the insect ryr .
Biochemical Pathways
The biochemical pathways affected by N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Given its target, it is likely that it affects calcium signaling pathways, as the ryr is a calcium-release channel .
Result of Action
The molecular and cellular effects of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It has been shown to have insecticidal activities against diamondback moth (plutella xylostella), suggesting it could affect insect physiology .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUBCUXESDOJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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